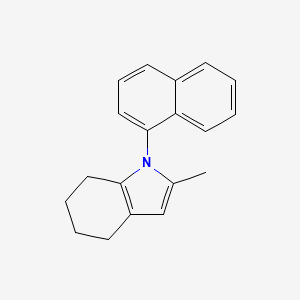![molecular formula C15H16ClN3OS B14209003 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one CAS No. 828921-01-3](/img/structure/B14209003.png)
2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The phenyl group is then attached via a Friedel-Crafts acylation reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities can be produced without compromising the compound’s integrity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiazole and pyrrolidine rings play a crucial role in these interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Thiazole derivatives: Compounds containing thiazole rings, such as thiazolidinediones, are also comparable in terms of their chemical behavior and applications.
Uniqueness
What sets 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
828921-01-3 |
|---|---|
Molekularformel |
C15H16ClN3OS |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
2-[(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C15H16ClN3OS/c16-13-14(19-8-4-5-9-19)21-15(18-13)17-10-12(20)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18) |
InChI-Schlüssel |
ZVTVHMAWPSDKEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(N=C(S2)NCC(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


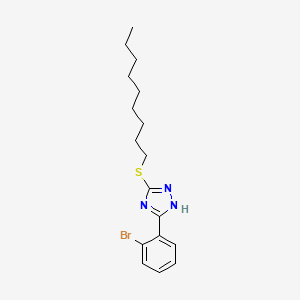
methanone](/img/structure/B14208925.png)
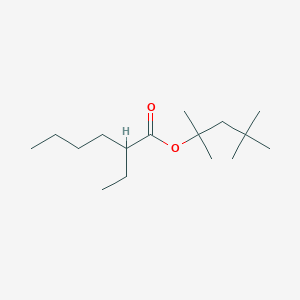
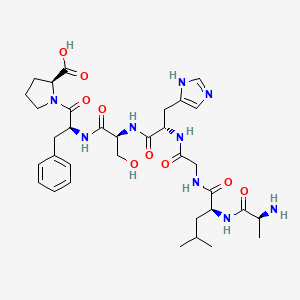
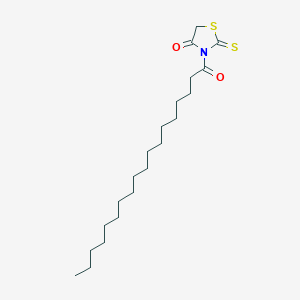
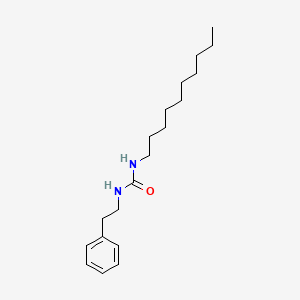
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
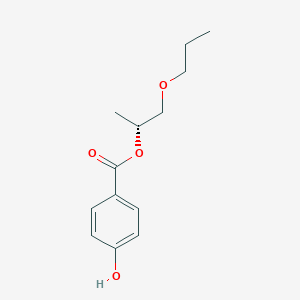
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
